molecular formula C17H14N2O3S B2518906 2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid CAS No. 440347-35-3

2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid

Cat. No. B2518906
CAS RN: 440347-35-3
M. Wt: 326.37
InChI Key: QDFFYTHHKMBUOX-UHFFFAOYSA-N
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Description

The compound "2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid" is a complex molecule that appears to be related to a family of pyrimidine derivatives. These derivatives have been studied for various applications, including their potential as chemotherapeutic agents and inhibitors of enzymes like thymidylate synthase (TS) . The structure of the compound suggests it may have interesting chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of related 2-(pyrimidin-2-yl)benzoic acids has been achieved through a novel approach involving the ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds and their synthetic equivalents . This method allows for the formation of complex pyrimidine systems, which can be further modified under the action of weak nucleophiles. The synthesis of similar compounds, such as 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, involves the use of key intermediates and oxidative addition reactions to append various substituents to the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex, with the potential for polymorphism as seen in 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, which crystallizes in two polymorphic forms . The hydrogen bonding patterns and the presence of aromatic pi-pi interactions can significantly influence the crystal packing and stability of these compounds.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can vary depending on the substituents attached to the pyrimidine ring. For instance, the reaction of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol with heterocyclic CH acids leads to a formal cleavage of the substrate and the formation of substituted pyrazoles and aniline . This indicates that the compound may also undergo interesting chemical transformations when reacted with different reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be elucidated through spectroscopic methods such as FT-IR and FT-Raman . These techniques, along with computational methods like density functional theory (DFT), can provide insights into the equilibrium geometry, vibrational wave numbers, and the stability of the molecule . Additionally, molecular docking studies can predict the potential biological activity of these compounds by simulating their interactions with biological targets .

Scientific Research Applications

Enzyme Inhibition and Biological Activity

The compound 2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid and its derivatives have shown significant potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). One study highlighted the synthesis of classical and nonclassical analogues demonstrating potent dual inhibitory activities against human TS and DHFR. Particularly, the classical analogue was synthesized by coupling the benzoic acid derivative with diethyl L-glutamate and saponification, resulting in potent dual inhibition, notably making it the most potent known dual inhibitor of human TS and DHFR to date (Gangjee et al., 2008).

Synthesis and Structural Analysis

The synthesis of various derivatives of this compound under conventional and heterogeneous conditions has been documented. New heterocyclic sulfanyl pyrimidin-4(3H)-one derivatives were synthesized, demonstrating a wide spectrum of biological activities. The structure of these compounds was confirmed by elemental analyses and spectroscopic methods, showcasing the compound's versatility and potential in scientific research (Bassyouni & Fathalla, 2013).

Heterocyclic System Development

The compound also plays a role in the development of heterocyclic systems, which are crucial in pharmacological research. For instance, it's been involved in the synthesis of thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and other complex molecules. These synthesized compounds were elucidated using elemental analysis, spectral data, and alternative synthesis where possible, indicating the compound's significance in developing novel pharmacologically active substances (Abdelriheem et al., 2015).

properties

IUPAC Name

2-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-11-5-4-8-15-18-12(9-16(20)19(11)15)10-23-14-7-3-2-6-13(14)17(21)22/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFFYTHHKMBUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CC(=O)N12)CSC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]benzoic acid

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